Structural Confirmation as an Apixaban Process Impurity
This specific benzamide derivative has been identified and characterized as a process-related impurity in the synthesis of Apixaban. Its uniqueness lies in the 3-methoxy substitution on the terminal benzamide ring, a structural feature not present in the primary drug substance (Apixaban) or many other synthetic impurities. This specific structure yields distinct analytical signals, enabling its use as a selective marker for manufacturing process control. The quantifiable difference is its precise chromatographic resolution from the main drug peak under validated HPLC conditions. While direct comparative assay data against other specific impurities is proprietary and not publicly disclosed, its structural elucidation via high-resolution mass spectrometry (HRMS) and NMR is a mandatory regulatory requirement for its use as a reference standard [1].
| Evidence Dimension | Structural Identity and Chromatographic Resolution |
|---|---|
| Target Compound Data | Confirmed identity: 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (Exact Mass: 354.1580 Da). Achieves baseline resolution (Rs > 2.0) from Apixaban and known impurities under gradient reversed-phase conditions. |
| Comparator Or Baseline | Apixaban (Exact Mass: 459.1907 Da) and its other process impurities (e.g., des-methoxy impurity, Exact Mass: 324.1476 Da). |
| Quantified Difference | A mass difference of +105 Da from the des-methoxy analog and -105 Da from Apixaban. A chromatographic resolution factor (Rs) > 2.0 against the main drug peak. |
| Conditions | Validated HPLC-UV/HRMS method as per ICH Q2(R1) guidelines for impurity profiling of Apixaban drug substance. |
Why This Matters
For procurement, this means the compound is not a generic benzamide but a specific, certified reference material essential for the accurate quantification of a critical impurity, which is vital for ANDA/DMF submissions.
- [1] ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. View Source
